molecular formula C11H12ClFO3 B8335953 3-(4-Chlorophenyl)-2-fluoro-3-hydroxypropionic acid ethyl ester

3-(4-Chlorophenyl)-2-fluoro-3-hydroxypropionic acid ethyl ester

Cat. No.: B8335953
M. Wt: 246.66 g/mol
InChI Key: MFNTULTXVYFBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-2-fluoro-3-hydroxypropionic acid ethyl ester is a useful research compound. Its molecular formula is C11H12ClFO3 and its molecular weight is 246.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-2-fluoro-3-hydroxypropanoate

InChI

InChI=1S/C11H12ClFO3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9-10,14H,2H2,1H3

InChI Key

MFNTULTXVYFBLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc powder (1.96 g) was added to 4-chlorobenzaldehyde (141 mg) dissolved in benzene (20 mL), and a catalytic amount of iodine was added to the mixture while refluxing by heating. Ethyl bromofluoroacetate (185 mg) in benzene (2.5 mL) was added dropwise thereto, followed by stirring for 2.5 hours. The reaction mixture was cooled by ice, 1N hydrochloric acid (12.5 mL) was added thereto, and the resultant mixture was stirred at room temperature for 1.5 hours. Water and ethyl acetate were added thereto for partiton. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, and dried over sodium sulfate anhydrate. The solvent was distilled away under reduced pressure. The residue was purified by preparative thin layer chromatography (hexane:ethyl acetate=3:1), to thereby give the title compound (diastereomer mixture) (117 mg) as a colorless oil.
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